Cas no 1806803-56-4 (2-(Difluoromethyl)-5-methylpyridine-3-sulfonamide)

2-(Difluoromethyl)-5-methylpyridine-3-sulfonamide is a fluorinated pyridine derivative with a sulfonamide functional group, offering unique reactivity and potential applications in pharmaceutical and agrochemical synthesis. The difluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamide moiety provides versatility as a hydrogen-bond acceptor or donor, facilitating interactions with biological targets. This compound is particularly valuable in the development of enzyme inhibitors or bioactive intermediates due to its balanced electronic and steric properties. Its structural features make it a promising candidate for medicinal chemistry research, especially in the design of novel therapeutics targeting specific pathways. The compound's stability under various conditions further supports its utility in synthetic applications.
2-(Difluoromethyl)-5-methylpyridine-3-sulfonamide structure
1806803-56-4 structure
Product Name:2-(Difluoromethyl)-5-methylpyridine-3-sulfonamide
CAS No:1806803-56-4
MF:C7H8F2N2O2S
MW:222.212427139282
CID:4848198
Update Time:2025-06-09

2-(Difluoromethyl)-5-methylpyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-5-methylpyridine-3-sulfonamide
    • Inchi: 1S/C7H8F2N2O2S/c1-4-2-5(14(10,12)13)6(7(8)9)11-3-4/h2-3,7H,1H3,(H2,10,12,13)
    • InChI Key: IGDPVVWNHCYGKP-UHFFFAOYSA-N
    • SMILES: S(C1=CC(C)=CN=C1C(F)F)(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 289
  • XLogP3: 0.4
  • Topological Polar Surface Area: 81.4

2-(Difluoromethyl)-5-methylpyridine-3-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029075965-250mg
2-(Difluoromethyl)-5-methylpyridine-3-sulfonamide
1806803-56-4 97%
250mg
$504.00 2022-03-31
Alichem
A029075965-500mg
2-(Difluoromethyl)-5-methylpyridine-3-sulfonamide
1806803-56-4 97%
500mg
$806.85 2022-03-31
Alichem
A029075965-1g
2-(Difluoromethyl)-5-methylpyridine-3-sulfonamide
1806803-56-4 97%
1g
$1,564.50 2022-03-31

2-(Difluoromethyl)-5-methylpyridine-3-sulfonamide Related Literature

Additional information on 2-(Difluoromethyl)-5-methylpyridine-3-sulfonamide

Introduction to 2-(Difluoromethyl)-5-methylpyridine-3-sulfonamide (CAS No. 1806803-56-4)

2-(Difluoromethyl)-5-methylpyridine-3-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1806803-56-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine sulfonamide class, characterized by its pyridine ring substituted with a sulfonamide group and a difluoromethyl moiety. The structural features of this molecule make it a promising candidate for various applications, particularly in the development of novel bioactive agents.

The pyridine core is a versatile scaffold in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of a methyl group at the 5-position and a difluoromethyl group at the 2-position enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. Additionally, the sulfonamide functional group contributes to the molecule's solubility and binding affinity, making it an attractive structure for further derivatization.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 2-(Difluoromethyl)-5-methylpyridine-3-sulfonamide as a lead compound for drug discovery. Its unique structural motifs suggest applications in targeting various therapeutic areas, including oncology, inflammation, and infectious diseases. For instance, studies have demonstrated that sulfonamides can act as inhibitors of bacterial enzymes by disrupting essential metabolic pathways. The presence of a difluoromethyl group further enhances its bioactivity by improving binding interactions with protein targets.

In oncology research, 2-(Difluoromethyl)-5-methylpyridine-3-sulfonamide has been investigated for its potential to modulate kinase activities, which are often overexpressed in cancer cells. Kinase inhibitors represent a major class of anticancer drugs, and the structural features of this compound make it a suitable candidate for further optimization. Preclinical studies have shown that derivatives of this molecule can exhibit potent inhibitory effects on specific kinases involved in tumor growth and progression.

The agrochemical sector has also shown interest in this compound due to its potential as a precursor for developing novel pesticides and herbicides. The difluoromethyl group is particularly valuable in agrochemicals because it can enhance the stability of active ingredients against environmental degradation. Furthermore, the sulfonamide moiety allows for interactions with biological targets in pests and weeds, providing a basis for designing compounds with selective toxicity.

From a synthetic chemistry perspective, 2-(Difluoromethyl)-5-methylpyridine-3-sulfonamide serves as an important intermediate in multi-step synthetic routes. The availability of this compound enables researchers to explore diverse structural modifications without starting from scratch. This flexibility is crucial in drug discovery pipelines, where rapid access to libraries of analogs is essential for identifying lead compounds with optimal pharmacological properties.

The pharmacokinetic profile of 2-(Difluoromethyl)-5-methylpyridine-3-sulfonamide is another area of active investigation. Studies have focused on understanding how its structural features influence absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox). By optimizing these properties, researchers can improve the overall efficacy and safety of drugs derived from this scaffold. Advanced techniques such as high-throughput screening (HTS) and structure-activity relationship (SAR) studies are being employed to fine-tune the pharmacological characteristics of derivatives.

Environmental considerations also play a role in the development of new chemical entities like 2-(Difluoromethyl)-5-methylpyridine-3-sulfonamide. Efforts are underway to design molecules that are biodegradable and have minimal ecological impact. The integration of green chemistry principles into synthetic methodologies ensures that new compounds meet both therapeutic efficacy and environmental sustainability criteria.

In conclusion, 2-(Difluoromethyl)-5-methylpyridine-3-sulfonamide (CAS No. 1806803-56-4) represents a promising compound with diverse applications across pharmaceuticals and agrochemicals. Its unique structural features offer opportunities for developing novel bioactive agents with improved pharmacological properties. Continued research into this molecule will likely yield valuable insights into its potential as a therapeutic or agrochemical lead compound.

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